molecular formula C15H22N4O3 B7852002 ethyl 4-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)piperazine-1-carboxylate

ethyl 4-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)piperazine-1-carboxylate

Cat. No.: B7852002
M. Wt: 306.36 g/mol
InChI Key: SANFPFPLSJPSPD-UHFFFAOYSA-N
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Description

The compound identified as “ethyl 4-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)piperazine-1-carboxylate” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “ethyl 4-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)piperazine-1-carboxylate” involves specific synthetic routes and reaction conditions. These methods typically include the use of specific reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow processes to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“ethyl 4-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)piperazine-1-carboxylate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

“ethyl 4-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)piperazine-1-carboxylate” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of “ethyl 4-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)piperazine-1-carboxylate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Properties

IUPAC Name

ethyl 4-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-2-22-15(21)19-9-7-18(8-10-19)14-16-12-6-4-3-5-11(12)13(20)17-14/h2-10H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANFPFPLSJPSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=O)C3=C(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=O)C3=C(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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